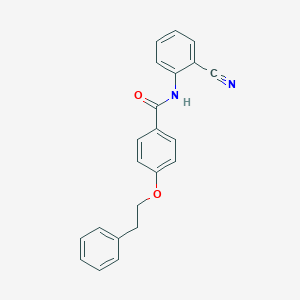![molecular formula C15H12FNO3 B250438 Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate, commonly known as MFCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MFCB is a white crystalline powder that has a molecular weight of 301.29 g/mol and a melting point of 155-157°C.
科学的研究の応用
MFCB has several potential applications in scientific research. It has been used as a building block for the synthesis of various compounds such as fluorinated benzamides, which have been shown to have anti-inflammatory and analgesic properties. MFCB has also been used in the synthesis of fluorinated peptides, which have been shown to have enhanced stability and bioactivity compared to their non-fluorinated counterparts. Additionally, MFCB has been used in the synthesis of fluorinated polymers, which have potential applications in drug delivery and tissue engineering.
作用機序
The mechanism of action of MFCB is not well understood. However, it is believed that MFCB may act as an inhibitor of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. MFCB may also interact with ion channels and receptors in the nervous system, leading to analgesic effects.
Biochemical and Physiological Effects
MFCB has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have anxiolytic effects in mice. MFCB has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes in vitro. Additionally, MFCB has been shown to have low toxicity in animal studies.
実験室実験の利点と制限
MFCB has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to obtain derivatives with different properties. MFCB has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, MFCB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MFCB has a relatively short half-life in vivo, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on MFCB. One direction is the synthesis of novel derivatives of MFCB with enhanced properties such as increased solubility or longer half-life in vivo. Another direction is the investigation of the mechanism of action of MFCB and its derivatives, which could lead to the development of new drugs for the treatment of inflammation, pain, and anxiety. Additionally, the use of MFCB and its derivatives in drug delivery and tissue engineering applications could be explored further.
合成法
The synthesis of MFCB involves the reaction between 2-fluoroaniline and methyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is then purified by column chromatography or recrystallization to obtain pure MFCB.
特性
分子式 |
C15H12FNO3 |
|---|---|
分子量 |
273.26 g/mol |
IUPAC名 |
methyl 4-[(2-fluorophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)11-8-6-10(7-9-11)14(18)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18) |
InChIキー |
KZGWYOONZHUZIG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


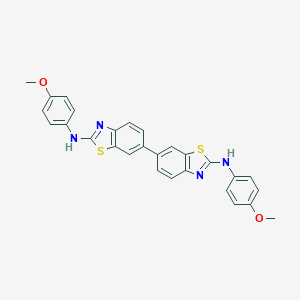
![4-{5-[(5-(4-chlorophenyl)-6-(isopropoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B250357.png)
![4-(5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B250358.png)
![N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B250359.png)
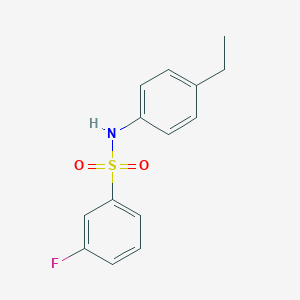
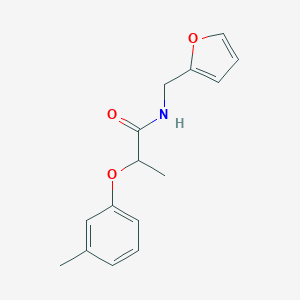
![Methyl 2-{[4-(2-ethoxyethoxy)benzoyl]amino}benzoate](/img/structure/B250368.png)
![N,N-diethyl-3-[(phenylacetyl)amino]benzamide](/img/structure/B250369.png)
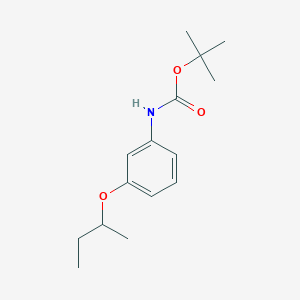
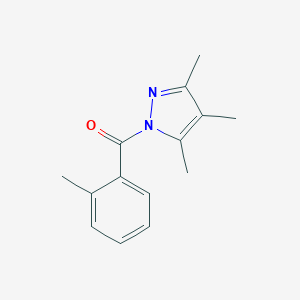
![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2,4-dichloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250379.png)
